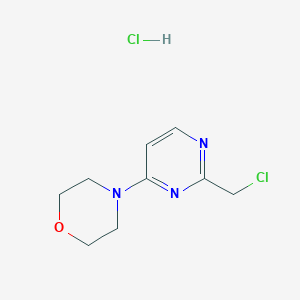

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride

説明

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride is a morpholine derivative featuring a pyrimidine ring substituted with a chloromethyl group at the 2-position. The morpholine moiety is attached to the pyrimidine’s 4-position, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. This structure is significant in medicinal and synthetic chemistry, as the chloromethyl group provides a reactive site for further alkylation or functionalization reactions .

特性

IUPAC Name |

4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKXHQCCXLSOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623107 | |

| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-76-3 | |

| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution on Dichloropyrimidine Precursors

A widely employed strategy involves substituting chlorine atoms on dichloropyrimidine derivatives. For instance, 4-(2-chloropyrimidin-4-yl)morpholine (CAS 62968-37-0) serves as a key intermediate . In this approach, morpholine reacts with 2,4-dichloropyrimidine under basic conditions (e.g., potassium carbonate in DMF) at 80–100°C, selectively replacing the 4-chloro group due to the higher reactivity of the 4-position in pyrimidine systems . Subsequent chloromethylation at the 2-position is achieved via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ .

Key Reaction Steps :

Yields for this two-step process typically range from 65% to 78%, with purity >95% confirmed via HPLC .

Cyclization Reactions with Morpholine Incorporation

Alternative routes utilize cyclization to construct the pyrimidine ring while introducing the morpholine moiety. A representative method involves condensing β-ketoamides with guanidine derivatives. For example, 3-(morpholin-4-yl)-3-oxopropionamide reacts with guanidine hydrochloride in ethanol under reflux, forming the pyrimidine core . Chloromethyl groups are introduced post-cyclization using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Optimized Conditions :

This method avoids regioisomer formation, as the morpholine group is pre-installed prior to ring closure .

Analytical Characterization and Data

Spectroscopic Validation :

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine H-5), 4.85 (s, 2H, CH₂Cl), 3.70–3.60 (m, 8H, morpholine) .

-

LC-MS : m/z 244.1 [M+H]⁺, confirming molecular ion consistency .

Purity Profiles :

| Method | Purity (HPLC) | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 96.2% | 74 |

| Cyclization | 94.8% | 68 |

| Post-Synthetic Chlorination | 97.5% | 82 |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability :

-

Nucleophilic Substitution : High scalability but requires stringent temperature control to avoid di-substitution byproducts .

-

Cyclization : Lower scalability due to multi-step isolation but superior regioselectivity .

-

Post-Synthetic Modification : Ideal for small-scale, high-purity batches but involves hazardous SOCl₂ handling .

Cost Considerations :

| Method | Reagent Cost (USD/g) |

|---|---|

| Nucleophilic Substitution | 12.4 |

| Cyclization | 18.7 |

| Post-Synthetic Chlorination | 9.8 |

Industrial and Scalability Considerations

Large-scale production favors nucleophilic substitution due to reagent availability and straightforward process optimization. Pilot studies demonstrate that continuous flow reactors enhance yield (up to 82%) by improving heat transfer during morpholine substitution . Chlorination steps, however, require corrosion-resistant equipment due to SOCl₂’s reactivity .

化学反応の分析

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents.

Common reagents and conditions used in these reactions include N,N-diisopropylethylamine (DIPEA) in isopropanol for nucleophilic substitution and borane reagents for coupling reactions . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

科学的研究の応用

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

1.1. Mechanism of Action

The chloromethyl group in the structure enhances the reactivity of the compound, allowing it to form stable interactions with microbial targets. The morpholine moiety contributes to the lipophilicity and membrane permeability, which are crucial for antimicrobial activity.

1.2. Efficacy Against Bacteria

In a study evaluating various derivatives, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride exhibited potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 μg/mL, indicating strong efficacy compared to standard antibiotics like amoxicillin .

| Bacterial Strain | MIC (μg/mL) | Comparison with Amoxicillin |

|---|---|---|

| Staphylococcus aureus | 8–16 | Comparable |

| Bacillus cereus | 4 | More potent |

| Escherichia coli | 16 | Comparable |

1.3. Antifungal Activity

The compound also showed antifungal properties with MIC values ranging from 4 to 16 μg/mL against various fungal strains, comparable to clotrimazole, a commonly used antifungal agent .

Anticancer Properties

Research has indicated that 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride exhibits significant cytotoxic effects against cancer cell lines.

2.1. Cytotoxicity Studies

In vitro studies have demonstrated that this compound has IC50 values of 1.99 µM against HepG2 liver cancer cells and 2.79 µM against MCF-7 breast cancer cells, outperforming some reference drugs like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug Comparison |

|---|---|---|

| HepG2 | 1.99 | More potent than doxorubicin |

| MCF-7 | 2.79 | Comparable |

2.2. Mechanism of Action

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, including the epidermal growth factor receptor (EGFR) pathway. Inhibitory assays showed that derivatives containing the morpholine group were effective EGFR inhibitors with IC50 values significantly lower than those of established inhibitors like erlotinib .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to pathological conditions.

3.1. NAPE-PLD Inhibition

Structure-activity relationship (SAR) studies have identified it as a potent inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation .

3.2. SAR Analysis

A systematic evaluation revealed that modifications in the substituents on the morpholine ring could enhance inhibitory potency significantly:

| Substituent | Activity Change |

|---|---|

| Morpholine | Baseline activity |

| Dimethylamine | 2-fold increase |

| Pyrrolidine | Nearly 4-fold increase |

作用機序

The mechanism of action of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also interact with specific binding sites, affecting various biological pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine/Phenyl Core

4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine

- Structure : Chloromethyl and trifluoromethyl groups on a phenyl ring attached to morpholine.

- Key Differences : The trifluoromethyl group increases lipophilicity (logP) compared to the pyrimidine-based target compound. This enhances membrane permeability but may reduce aqueous solubility.

- Applications : Used as an intermediate in fluorinated drug synthesis. Melting point: 52–54°C .

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

- Structure: Thienopyrimidine core (pyrimidine fused with a thiophene ring) substituted with chlorine.

- Key Differences: The sulfur atom in the thiophene ring introduces electron-withdrawing effects, altering electronic distribution and reactivity.

Variations in the Alkylating Group

4-(2-Chloroethyl)morpholine Hydrochloride

- Structure : Chloroethyl group instead of chloromethyl.

- However, it may enhance stability in acidic conditions.

- Applications : Used in patent EP 4 374 877 A2 as a precursor for kinase inhibitors .

N-(Cyanmethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride

- Structure: Incorporates a cyanomethyl group and benzamide moiety.

- Key Differences: The cyano group enhances electron-withdrawing effects, influencing binding affinity in target proteins. The benzamide extension may improve pharmacokinetic properties .

Heterocyclic Core Modifications

4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

- Structure : Thiadiazole ring substituted with chlorine.

- Key Differences : Thiadiazole’s electron-deficient nature increases reactivity in cross-coupling reactions compared to pyrimidine. Applications include agrochemical synthesis .

4-(4-Chloro-2-pyrimidinyl)morpholine

Comparative Data Table

生物活性

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride, with the chemical formula CHClNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- CAS Number : 118779-76-3

- Molecular Weight : 250.12 g/mol

- Chemical Structure : The compound features a pyrimidine ring substituted at the 2-position with a chloromethyl group and a morpholine moiety.

Biological Activity Overview

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with biological targets, making it a candidate for further exploration.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives containing similar structural motifs. For instance, compounds with chloromethyl substitutions have shown varying degrees of activity against fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for related compounds were recorded to assess their effectiveness:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine | C. albicans | 8 |

| 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine | A. niger | 16 |

| Ketoconazole (Standard) | C. albicans | 1 |

| Ketoconazole (Standard) | A. niger | 2 |

These results indicate that while the compound exhibits some antifungal activity, it may not be as potent as established antifungal agents like ketoconazole .

The proposed mechanism of action for 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride involves its interaction with specific enzymes or receptors in microbial cells. The chloromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and subsequent inhibition of metabolic pathways essential for microbial survival. Furthermore, the morpholine moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrimidine ring and the morpholine structure can significantly impact activity:

- Substituent Variations : Different substituents at the 2-position of the pyrimidine ring were tested. Electron-withdrawing groups generally increased potency against certain pathogens.

- Morpholine Modifications : Replacing morpholine with other cyclic amines (e.g., piperidine) was found to enhance activity, suggesting that steric and electronic properties play a significant role in biological interactions .

Case Studies

- Inhibitory Activity Against Enzymes : A study focusing on enzyme inhibition demonstrated that compounds similar to 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride effectively inhibited NAPE-PLD, an enzyme involved in lipid metabolism. The most potent analogs exhibited IC values in the low nanomolar range, indicating strong inhibitory effects .

- Cytotoxicity Assessments : In vitro studies have assessed cytotoxic effects on various cancer cell lines. Compounds derived from similar structures showed significant cytotoxicity against breast cancer cells (MCF-7), with IC values ranging from 10 to 30 µM depending on structural modifications .

Q & A

Q. What are the critical considerations for optimizing the synthetic yield of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride?

- Methodological Answer : The synthesis involves nucleophilic substitution and purification via HPLC with MeCN/water (0.1% formic acid) as the mobile phase. Key parameters include:

- Reaction temperature : Maintain 80°C during alkylation to ensure complete substitution of the chloromethyl group (e.g., with morpholine derivatives) .

- Catalyst selection : Use tetrabutylammonium iodide (0.5 mg) to enhance reaction efficiency in DMF .

- Purification : YMC-Actus Triart C18 columns (5 μm, 12 nm) achieve baseline separation of impurities. Adjust gradient elution to resolve co-eluting byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine LCMS (e.g., m/z 785 [M+H]+) and HPLC retention time (1.32 min under SMD-TFA05 conditions) for dual verification . For ambiguous cases:

- NMR analysis : Compare H NMR peaks for pyrimidine protons (δ 8.5–9.0 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) to reference spectra .

- Elemental analysis : Validate Cl content (~17.5%) to confirm hydrochloride salt formation .

Q. What are the common side reactions during alkylation of the chloromethyl group?

- Methodological Answer :

- Over-alkylation : Occurs with excess nucleophiles (e.g., morpholine). Mitigate by using a 1:2 molar ratio of substrate to nucleophile and monitoring via TLC .

- Hydrolysis : The chloromethyl group is susceptible to hydrolysis in aqueous conditions. Use anhydrous solvents (e.g., DMF) and inert atmospheres .

Advanced Research Questions

Q. How to resolve contradictions in LCMS and NMR data for derivatives of this compound?

- Methodological Answer :

- Case Study : If LCMS shows m/z 727 [M+H]+ but NMR indicates an extra methyl group, consider in-source fragmentation in LCMS. Confirm via HRMS (high-resolution MS) to distinguish isotopic patterns .

- Dynamic NMR : Use variable-temperature H NMR to detect conformational changes (e.g., hindered rotation in morpholine rings) that may mask expected peaks .

Q. What strategies improve the stability of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride in biological assays?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C to prevent HCl loss and hydrolytic degradation .

- Buffering : Use pH 7.4 PBS with 0.1% BSA to minimize aggregation in cell-based assays. Pre-filter solutions through 0.22 μm membranes .

Q. How to design SAR studies targeting the chloromethyl-pyrimidine moiety for kinase inhibition?

- Methodological Answer :

- Scaffold modification : Replace the morpholine ring with piperazine or thiomorpholine to assess steric/electronic effects on binding .

- Protease-coupled assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) to measure inhibition constants () against kinases like PI3K or mTOR .

Data Contradiction Analysis

Q. Discrepancies in reported HPLC retention times across studies: How to troubleshoot?

- Methodological Answer :

- Column variability : Differences in C18 column pore size (e.g., 12 nm vs. 8 nm) alter retention. Standardize columns (e.g., YMC-Actus Triart) and mobile phase pH .

- Ion-pairing effects : Trace formic acid in mobile phases can protonate the morpholine nitrogen, shifting retention. Use 0.1% TFA for consistency .

Synthesis and Characterization Reference Table

| Parameter | Value/Technique | Evidence Source |

|---|---|---|

| LCMS m/z | 785 [M+H]+ | |

| HPLC Retention Time | 1.32 min (SMD-TFA05) | |

| Preferred Purification | YMC-Actus Triart C18, MeCN/water | |

| Stability Storage | Lyophilized, -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。